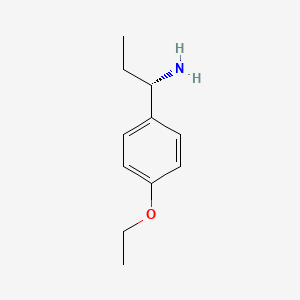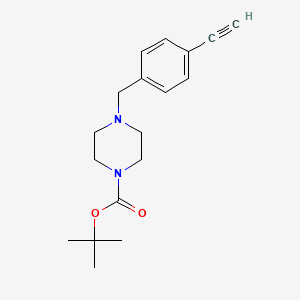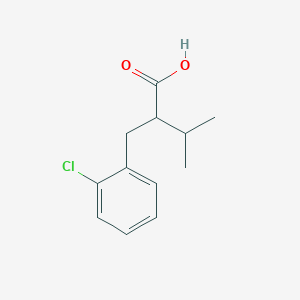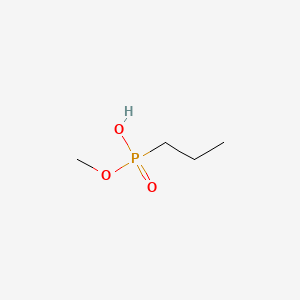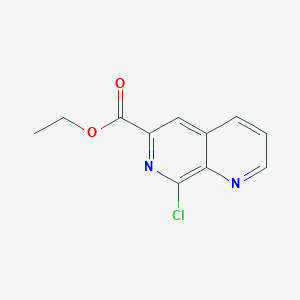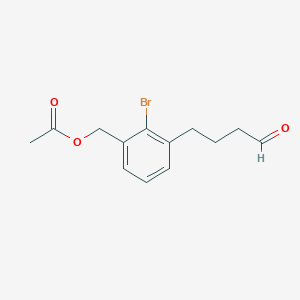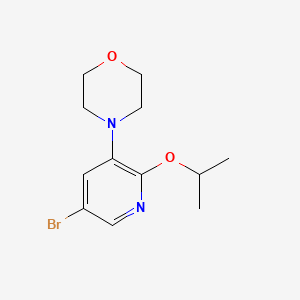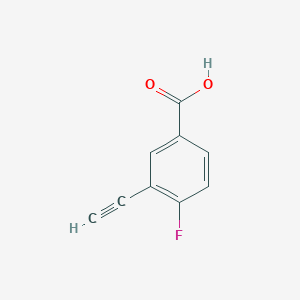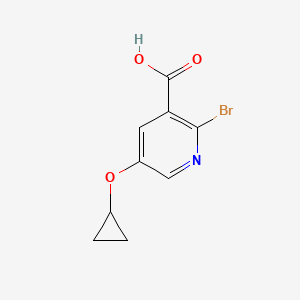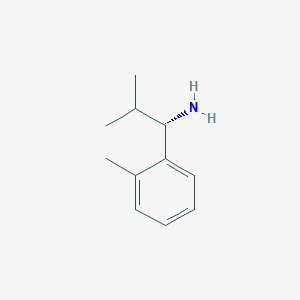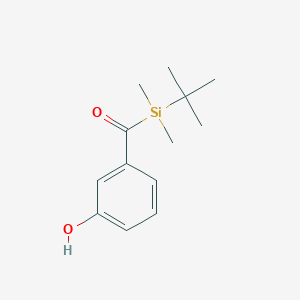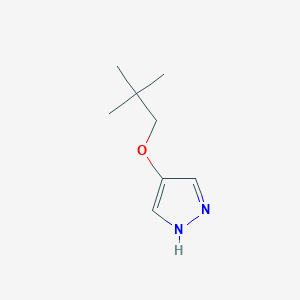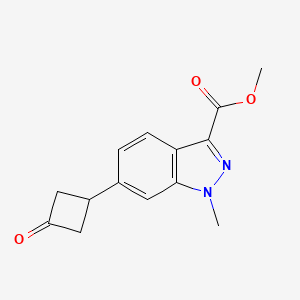
Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester is a complex organic compound with the molecular formula C14H14N2O3. This compound is characterized by its indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a cyclobutyl ketone and a carboxylic acid methyl ester group further adds to its chemical complexity.
Vorbereitungsmethoden
The synthesis of 1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the indazole core can be constructed through a series of reactions involving nitration, reduction, and cyclization. The cyclobutyl ketone group is then introduced via a Friedel-Crafts acylation reaction, followed by esterification to form the final product .
Analyse Chemischer Reaktionen
1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, particularly at positions activated by electron-withdrawing groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The indazole core can interact with various enzymes and receptors, modulating their activity. The cyclobutyl ketone group may also play a role in its biological activity by interacting with cellular proteins and affecting signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester can be compared with other indazole derivatives, such as:
1-Methyl-1H-indazole-3-carboxylic acid methyl ester: Lacks the cyclobutyl ketone group, which may result in different biological activities.
6-(3-Oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester: Lacks the methyl group on the indazole ring, potentially affecting its chemical reactivity and biological properties.
1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid: The absence of the ester group may influence its solubility and reactivity.
These comparisons highlight the unique structural features of 1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester and their impact on its chemical and biological properties.
Eigenschaften
Molekularformel |
C14H14N2O3 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
methyl 1-methyl-6-(3-oxocyclobutyl)indazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-16-12-7-8(9-5-10(17)6-9)3-4-11(12)13(15-16)14(18)19-2/h3-4,7,9H,5-6H2,1-2H3 |
InChI-Schlüssel |
LGCRIYFQQFHOIL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)C3CC(=O)C3)C(=N1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


